Lipophilicity (LogP) of 2,5-Dimethylpiperidine-1-sulfonyl chloride Is Intermediate Between Unsubstituted and 3,5-Dimethyl Isomers
The calculated LogP of 2,5-dimethylpiperidine-1-sulfonyl chloride (1.43–1.59) is substantially higher than that of the unsubstituted parent piperidine-1-sulfonyl chloride (0.79–0.96), but notably lower than the 3,5-dimethyl isomer (2.0–2.5) [1]. This intermediate lipophilicity is attributable to the 2-methyl group being positioned adjacent to the electron-withdrawing sulfonyl chloride, which partially offsets the lipophilicity gain from the additional carbon atoms compared to the 3,5-isomer where both methyl groups are remote from the sulfonyl .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.43 (Fluorochem, calculated); LogP = 1.59 (ChemScene, computational chemistry) |
| Comparator Or Baseline | Piperidine-1-sulfonyl chloride: LogP = 0.79 (ChemSrc); LogP = 0.96 (ChemScene). 3,5-Dimethylpiperidine-1-sulfonyl chloride: LogP = 2.0 (Chembase); LogP = 2.47 (Molbase) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 vs. unsubstituted parent; ΔLogP ≈ −0.5 to −1.0 vs. 3,5-dimethyl isomer |
| Conditions | Predicted values using different computational methods (XLogP3, ChemDraw); source-to-source variability acknowledged |
Why This Matters
The intermediate LogP of the 2,5-dimethyl isomer provides a differentiated option for medicinal chemistry programs where the unsubstituted compound lacks sufficient lipophilicity for membrane permeability, but the 3,5-dimethyl isomer may exceed desirable LogP thresholds (e.g., Lipinski's rule of 5), enabling finer modulation of ADME properties in derived sulfonamides .
- [1] Molbase. 3,5-Dimethylpiperidine-1-sulfonyl chloride, CAS 923249-49-4, LogP 2.4666. Accessed 2026. View Source
